(R)-2-((tert-Butoxycarbonyl)amino)-4-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)butanoic acid
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Overview
Description
Preparation Methods
The synthesis of Tri-N-Boc-L-Norarginine involves the protection of the basic nitrogen atoms of L-arginine using tert-butoxycarbonyl (Boc) groups. The process typically involves the reaction of L-arginine with excess Boc2O and DMAP (4-Dimethylaminopyridine) in an organic solvent . This reaction results in the formation of Tri-N-Boc-L-Norarginine in high yield and purity . Industrial production methods follow similar synthetic routes but are optimized for large-scale production to ensure consistency and efficiency .
Chemical Reactions Analysis
Tri-N-Boc-L-Norarginine undergoes various chemical reactions, including:
Substitution Reactions: The Boc groups can be selectively cleaved by aminolysis, resulting in the formation of L-Norarginine.
Oxidation and Reduction Reactions:
Hydrolysis: The compound can be hydrolyzed to remove the Boc protecting groups, yielding L-Norarginine.
Common reagents used in these reactions include Boc2O, DMAP, and various organic solvents . The major product formed from these reactions is L-Norarginine, which is a key intermediate in peptide synthesis.
Scientific Research Applications
Tri-N-Boc-L-Norarginine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Tri-N-Boc-L-Norarginine involves the protection of the basic nitrogen atoms of L-arginine, which enhances its stability and reactivity in chemical reactions . The Boc groups prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of desired products . The molecular targets and pathways involved include the interaction with nucleophiles and the selective cleavage of Boc groups under specific conditions .
Comparison with Similar Compounds
Tri-N-Boc-L-Norarginine is unique due to its tri-boc protection, which provides enhanced stability and selectivity in chemical reactions . Similar compounds include:
N,N,N-Tris(tert-butoxycarbonyl)-L-arginine: This compound also involves Boc protection but may form different isomers depending on the synthetic procedure.
Boc-Protected Amino Acids: These compounds are commonly used in peptide synthesis and share similar protective groups.
Tri-N-Boc-L-Norarginine stands out due to its specific application in the preparation of L-Norarginine and its role in proteomics research .
Properties
Molecular Formula |
C20H36N4O8 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C20H36N4O8/c1-18(2,3)30-15(27)22-12(13(25)26)10-11-21-14(23-16(28)31-19(4,5)6)24-17(29)32-20(7,8)9/h12H,10-11H2,1-9H3,(H,22,27)(H,25,26)(H2,21,23,24,28,29) |
InChI Key |
NLJBQYVLEIKLFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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